N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
Description
Properties
CAS No. |
689267-02-5 |
|---|---|
Molecular Formula |
C21H18ClN5OS2 |
Molecular Weight |
455.98 |
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H18ClN5OS2/c22-16-7-3-1-5-13(16)9-10-23-18(28)11-14-12-30-21(24-14)27-19-15-6-2-4-8-17(15)25-20(29)26-19/h1-8,12H,9-11H2,(H,23,28)(H2,24,25,26,27,29) |
InChI Key |
BCTZHEUJSVPBCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 4-chloroaniline or related precursors. The key steps include:
- Formation of the Quinazoline Core : The quinazoline derivative is synthesized through cyclization reactions involving 2-amino benzamides and thioketones.
- Thiazole Ring Construction : The thiazole moiety is introduced via condensation reactions with thioamide derivatives.
- Final Acetamide Formation : The final product is obtained through acylation with acetic anhydride or acetic acid.
Antioxidant Activity
This compound exhibits significant antioxidant properties. In vitro assays demonstrate its ability to scavenge free radicals, which is crucial for reducing oxidative stress in cellular environments.
Acetylcholinesterase Inhibition
Research indicates that this compound acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibitory activity was quantified using spectrophotometric methods, revealing an IC50 value comparable to established AChE inhibitors.
Neuroprotective Effects
In vivo studies have suggested neuroprotective effects in models of oxidative stress and neurodegeneration. Behavioral tests in mice exposed to gamma radiation showed that treatment with this compound improved cognitive functions and reduced markers of oxidative damage in brain tissues.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antioxidant activity using DPPH assay; showed significant scavenging ability (IC50 = 15 µM). |
| Study 2 | Investigated AChE inhibition; demonstrated IC50 = 12 µM, indicating strong potential for treating neurodegenerative diseases. |
| Study 3 | Assessed neuroprotective effects in irradiated mice; improved behavioral outcomes and reduced oxidative stress markers (GSH levels increased). |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
- Enzyme Interaction : Molecular docking studies suggest that the compound binds effectively to the active site of AChE, inhibiting its function and leading to increased acetylcholine levels at synaptic clefts.
- Neuroprotective Pathways : The compound may activate neuroprotective signaling pathways that enhance cellular resilience against oxidative stress.
Comparison with Similar Compounds
Structural Features
The target compound’s unique structure differentiates it from related acetamide derivatives. Key comparisons include:
Key Observations :
- The quinazolinyl-thioxo group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) via sulfur-mediated interactions or π-π stacking .
Key Observations :
- Higher chlorination (e.g., 8d vs. 8c) correlates with increased melting points, suggesting enhanced crystallinity .
Crystallographic and Spectral Analysis
- Crystal Packing : Analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit twisted conformations (61.8° dihedral angle between phenyl and thiazole rings), affecting solid-state properties . The target compound’s quinazolinyl group may introduce further torsional strain.
- Characterization : All analogs were validated via NMR, MS, and elemental analysis , with crystallographic data refined using SHELX software .
Q & A
Q. What are the typical synthetic routes and characterization techniques for this compound?
The synthesis of thiazole-acetamide derivatives often involves multi-step reactions. For example, substituted benzylamines (e.g., 2-chlorophenethylamine) are condensed with thiazole intermediates under reflux in polar aprotic solvents like dichloromethane. The final product is purified via recrystallization and characterized using:
- 1H/13C NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole carbons at ~165–170 ppm) .
- Mass spectrometry (MS) to verify molecular weight (e.g., m/z 471 [M]+ in ) .
- Elemental analysis to validate purity (e.g., C: 60.87% observed vs. 61.07% calculated) .
Q. How is the purity and structural integrity of this compound confirmed experimentally?
Discrepancies between theoretical and observed elemental analysis data (e.g., N: 8.35% vs. 8.90%) may indicate residual solvents or byproducts. Cross-validation with HPLC or HPLC-MS is recommended to resolve ambiguities. Spectral consistency across NMR and IR (e.g., C=O stretch at ~1680 cm⁻¹) further ensures structural fidelity .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
Polar aprotic solvents like dichloromethane or DMF are commonly used, with triethylamine as a base to neutralize HCl byproducts. Reaction temperatures range from 60–80°C, achieving yields of 21–33% for structurally analogous compounds .
Q. What spectroscopic techniques are critical for characterizing thiazole-quinazolinone hybrids?
- 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.
- IR spectroscopy to identify functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹) .
- High-resolution MS (HRMS) for precise molecular weight determination .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, while machine learning models screen optimal solvents/catalysts. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40–60% .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
Contradictions in 1H NMR (e.g., unexpected splitting) may arise from dynamic processes like tautomerism. Strategies include:
- Variable-temperature NMR to detect conformational changes.
- Comparative analysis with structurally validated analogs (e.g., ’s 8c and 8d derivatives) .
Q. What strategies enhance the biological activity of thiazole-quinazolinone hybrids?
- Substituent modulation : Introducing electron-withdrawing groups (e.g., Cl) on the phenyl ring improves antimicrobial activity .
- Bioisosteric replacement : Replacing the thioxo group with oxo or selenoxo moieties alters pharmacokinetic properties .
- In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using MIC and zone-of-inhibition protocols .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) on the thiazole and quinazolinone rings.
- Correlate physicochemical properties (logP, solubility) with bioactivity using multivariate regression analysis .
Q. How to address low synthetic yields in scaled-up reactions?
- Optimize stoichiometry (e.g., 1.2 equivalents of 2-thioxoquinazolin-4-amine to drive the reaction).
- Use flow chemistry to improve heat/mass transfer and reduce side reactions .
Q. What analytical methods resolve batch-to-batch variability in purity?
- LC-MS/MS to quantify impurities at trace levels (<0.1%).
- X-ray crystallography to confirm polymorphic consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
